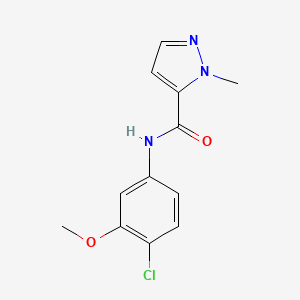
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide, also known as J147, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound was first developed by scientists at the Salk Institute for Biological Studies in La Jolla, California.
作用機序
The exact mechanism of action of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide is not fully understood, but it is thought to work through multiple pathways involved in neuroprotection and neuroplasticity. N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. The compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in animal models, including reducing oxidative stress and inflammation in the brain, improving mitochondrial function, and increasing levels of antioxidants. The compound has also been found to enhance synaptic plasticity, the ability of neurons to form and strengthen connections with one another.
実験室実験の利点と制限
One advantage of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide for lab experiments is that it has shown promising results in multiple animal models of neurodegenerative diseases, suggesting that it may have broad therapeutic potential. However, the compound is still in the early stages of development and has not yet been tested in human clinical trials. Additionally, the synthesis of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers.
将来の方向性
There are several potential future directions for research on N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide. One area of interest is optimizing the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, to improve its efficacy and safety in humans. Another direction is investigating the potential of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide in combination with other drugs or therapies for neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide's neuroprotective effects and to identify potential biomarkers for monitoring its therapeutic effects in humans.
合成法
The synthesis of N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide involves several steps, including the condensation of 2,4-dimethylpyrrole and 4-chloro-3-methoxybenzaldehyde, followed by the addition of an amide group to the resulting intermediate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has shown promising results in preclinical studies as a potential treatment for neurodegenerative diseases. In animal models of Alzheimer's disease, N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. The compound has also been found to have neuroprotective effects, promoting the growth and survival of neurons and reducing inflammation in the brain.
特性
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-10(5-6-14-16)12(17)15-8-3-4-9(13)11(7-8)18-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVUITIMIWYPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)


![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)
![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
